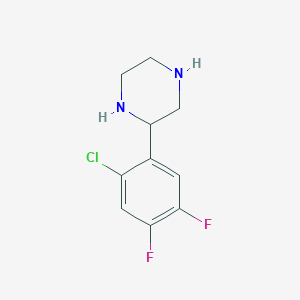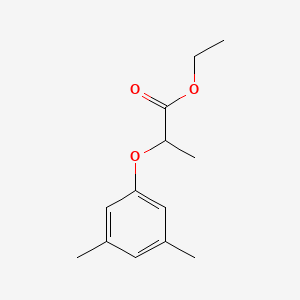
2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a propionic acid moiety which is esterified with ethanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester typically involves the esterification of 2-(3,5-Dimethyl-phenoxy)-propionic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
化学反応の分析
Types of Reactions
2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: 2-(3,5-Dimethyl-phenoxy)-propionic acid.
Reduction: 2-(3,5-Dimethyl-phenoxy)-propanol.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
科学的研究の応用
2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can be hydrolyzed to release the active acid form, which can further interact with cellular components.
類似化合物との比較
Similar Compounds
- 2-(3,5-Dimethyl-phenoxy)-acetic acid ethyl ester
- 2-(3,5-Dimethyl-phenoxy)-methyl ester
- 2-(3,5-Dimethyl-phenoxy)-butyric acid ethyl ester
Uniqueness
2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester is unique due to its specific substitution pattern on the phenoxy ring and the propionic acid moiety. This structural uniqueness can result in different reactivity and biological activity compared to similar compounds.
特性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
ethyl 2-(3,5-dimethylphenoxy)propanoate |
InChI |
InChI=1S/C13H18O3/c1-5-15-13(14)11(4)16-12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3 |
InChIキー |
VUORDMCVSLAQAB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)OC1=CC(=CC(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


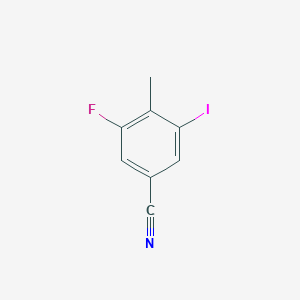
![3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12859078.png)
![5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde](/img/structure/B12859084.png)
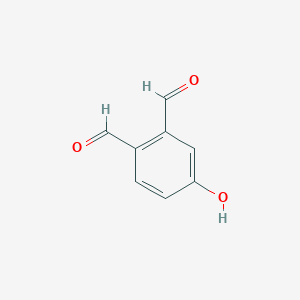
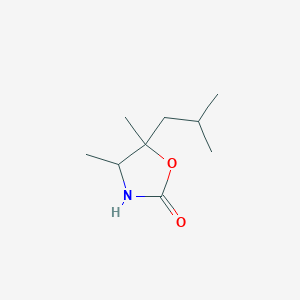
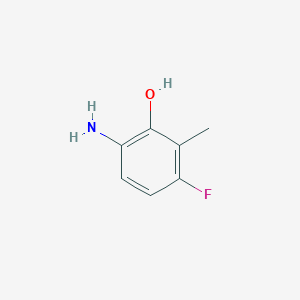
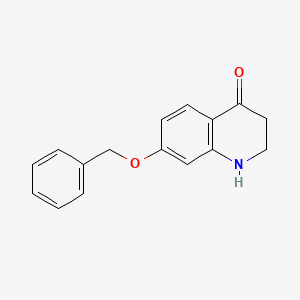
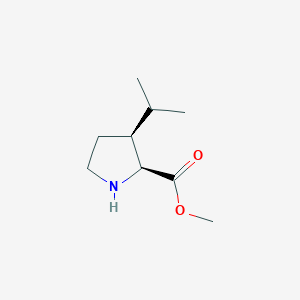
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12859115.png)

![1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12859130.png)
![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)
